molecular formula C23H22N2O2 B1162246 PB-22 7-hydroxyquinoline isomer

PB-22 7-hydroxyquinoline isomer

Cat. No. B1162246
M. Wt: 358.4
InChI Key: SUNZNQGBYFPRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 7-hydroxyquinoline isomer is a structural isomer of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.

Scientific Research Applications

Analytical Differentiation in Forensic Drug Analysis

  • Study Focus : Differentiating between regioisomers of synthetic cannabinoids, including isomers of 5F-PB-22, is crucial in forensic drug analysis due to legal regulations. The study explores analytical methods for distinguishing these isomers, including 5F-PB-22 and 5-hydroxyquinoline isomer, using gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry (Kohyama et al., 2016).

Synthesis of Tetraazacrown Ethers

  • Study Focus : Investigating macrocyclic tetraazacrown ethers containing two pyridine, quinoline, 8-hydroxyquinoline, or 8-aminoquinoline sidearms for potential applications. These ethers were synthesized and evaluated for their ability to form stable complexes with various metal ions, offering insights into their potential use in complexation and catalysis (Yang et al., 1999).

Proton Transfer and Tautomerization in Polymeric Matrices

  • Study Focus : Investigating the excited-state triple proton transfer of 7-hydroxyquinoline in poly (2-hydroxyethylmethacrylate) (PHEMA) matrices. This research contributes to understanding the photophysical properties of 7-hydroxyquinoline and its isomers in different environments, which could have implications in materials science and photonic applications (Douhal & Sastre, 1994).

Vibronic Spectra of Water–Wire Clusters

  • Study Focus : Analyzing the supersonically cooled 7-hydroxyquinoline⋅(H2O)3 cluster through resonant two-photon ionization and fluorescence spectroscopy. This study provides insights into the structural and vibrational properties of water–wire clusters, relevant for understanding the interactions between water molecules and hydroxyquinoline isomers in various scientific applications (Bach et al., 2000).

Aromatase Inhibitors in Medicinal Chemistry

  • Study Focus : Exploring azolylmethylpyrroloquinolines, including pyrroloquinoline isomers, as nonsteroidal CYP19 aromatase inhibitors. This research contributes to the development of new medicinal compounds for treating conditions related to aromatase activity (Ferlin et al., 2013).

Infrared Spectroscopy of Hydrogen-Bonded Structures

  • Study Focus : Investigating hydrogen-bonded structures of 7-hydroxyquinoline-(H2O)1–3 clusters. This study uses infrared spectroscopy and ab initio calculations to understand the H-bonding interactions, relevant for chemical and physical studies involving hydrogen bonding and cluster formation (Matsumoto et al., 2001).

Isotope Labeling in Granulocytes

  • Study Focus : Evaluating the use of 111In combined with the chelating agent 8-hydroxyquinoline for granulocyte labeling. This research contributes to the understanding of blood component kinetics and localization of infections in medical diagnostics (Dutcher et al., 1981).

properties

Product Name

PB-22 7-hydroxyquinoline isomer

Molecular Formula

C23H22N2O2

Molecular Weight

358.4

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(19-9-4-5-10-22(19)25)23(26)27-18-12-11-17-8-7-13-24-21(17)15-18/h4-5,7-13,15-16H,2-3,6,14H2,1H3

InChI Key

SUNZNQGBYFPRIB-UHFFFAOYSA-N

SMILES

O=C(OC1=CC2=C(C=CC=N2)C=C1)C3=CN(CCCCC)C4=C3C=CC=C4

synonyms

quinolin-7-yl 1-pentyl-1H-indole-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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